CBB1003
Overview
Description
CBB1003 is a lysine-specific demethylase 1 inhibitor. Lysine-specific demethylase 1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. This compound has been shown to suppress the growth of cancer cells, particularly colorectal cancer cells, by down-regulating the expression of leucine-rich repeat-containing G-protein-coupled receptor 5 .
Preparation Methods
The synthesis of CBB1003 involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CBB1003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
CBB1003 has several scientific research applications, including:
Chemistry: Used as a probe to study the role of lysine-specific demethylase 1 in gene regulation.
Biology: Investigated for its effects on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting lysine-specific demethylase 1
Mechanism of Action
CBB1003 exerts its effects by inhibiting the activity of lysine-specific demethylase 1. This inhibition leads to an increase in the methylation of histone proteins, which in turn affects gene expression. The compound specifically targets the leucine-rich repeat-containing G-protein-coupled receptor 5, a marker involved in colorectal cancer carcinogenesis. By down-regulating the expression of this receptor, this compound inhibits the growth and proliferation of cancer cells .
Comparison with Similar Compounds
CBB1003 is compared with other lysine-specific demethylase 1 inhibitors such as CBB1002 and CBB1007. These compounds also inhibit lysine-specific demethylase 1 activity but differ in their potency and specificity. This compound has been shown to have a half maximal inhibitory concentration of 10.54 micromolar, making it a potent inhibitor. The uniqueness of this compound lies in its ability to selectively target cancer cells with minimal effects on normal cells .
Similar compounds include:
- CBB1002
- CBB1007
These compounds share similar mechanisms of action but may vary in their chemical structure and biological activity .
Properties
IUPAC Name |
4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVJNLOILHEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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